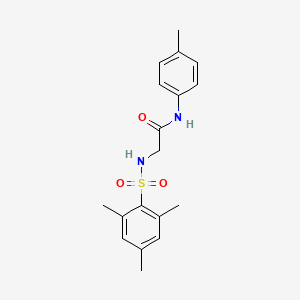
N-(p-tolyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(p-tolyl)-2-(2,4,6-trimethylphenylsulfonamido)acetamide, commonly known as PTSA, is a sulfonamide compound that has gained attention in recent years due to its potential applications in scientific research. PTSA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 369.48 g/mol.
作用機序
The mechanism of action of PTSA involves the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. This reaction is involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. PTSA binds to the active site of carbonic anhydrase, preventing it from carrying out its normal function.
Biochemical and Physiological Effects
PTSA has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. PTSA has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, PTSA has been found to have antitumor activity, making it a potential treatment for cancer.
実験室実験の利点と制限
One of the main advantages of PTSA is its ease of synthesis. PTSA can be synthesized using standard laboratory techniques and is relatively inexpensive. In addition, PTSA has been shown to have a high degree of selectivity for carbonic anhydrase, making it a useful tool for studying the enzyme's function. However, one limitation of PTSA is its relatively low potency compared to other carbonic anhydrase inhibitors. This may limit its usefulness in certain applications.
将来の方向性
There are a number of future directions for research on PTSA. One area of interest is the development of more potent carbonic anhydrase inhibitors based on the PTSA scaffold. Another area of interest is the development of PTSA derivatives with improved pharmacokinetic properties. Finally, PTSA may have potential applications in other areas of research, such as the study of ion transport and acid-base balance.
合成法
The synthesis of PTSA involves the reaction of p-toluenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with acetamide to yield PTSA. The synthesis of PTSA is relatively simple and can be carried out in a laboratory setting using standard techniques.
科学的研究の応用
PTSA has been shown to have potential applications in scientific research. One of the main areas of interest is in the development of new drugs. PTSA has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in a variety of physiological processes. This inhibition has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
N-(4-methylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-5-7-16(8-6-12)20-17(21)11-19-24(22,23)18-14(3)9-13(2)10-15(18)4/h5-10,19H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFPKSQVBXMZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



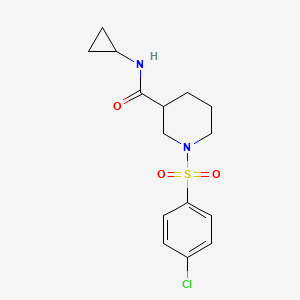
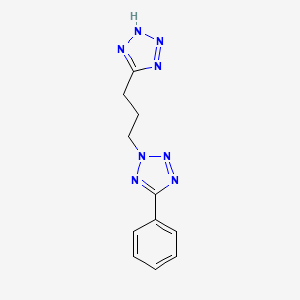
![3-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702533.png)


![N-({N'-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B7702550.png)
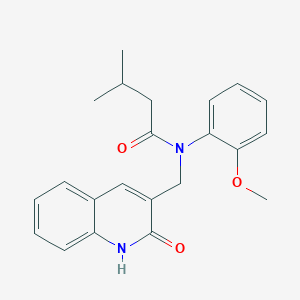
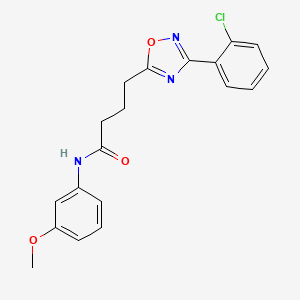

![2-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7702572.png)
![2-(4-chlorophenoxy)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7702586.png)
![N-(3-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702590.png)